![molecular formula C6H7F3N2 B2788582 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 1342488-44-1](/img/structure/B2788582.png)
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Overview
Description
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of imidazole derivatives and has been extensively studied for its various biological activities.
Scientific Research Applications
- Example : It can be used to prepare (2,2,2-trifluoroethyl)benzene , which has applications in organic chemistry .
Polymer Chemistry and Coatings
Fluorinated Organic Synthesis
Trifluoroethyl Alcohol Derivatives
Mechanism of Action
Target of Action
The primary target of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is Polyketide Synthase (PKS) . PKS is an enzyme that plays a crucial role in the biosynthesis of melanin, a pigment that is essential for the survival and virulence of certain pathogenic fungi .
Mode of Action
2-Methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole interacts with its target, PKS, by inhibiting its activity . This inhibition disrupts the synthesis and cyclization of polyketides in the melanin biosynthesis pathway .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway, specifically the formation of 1,3,6,8-tetrahydroxynaphthalene by PKS . The inhibition of PKS activity disrupts the production of melanin, leading to the decolorization of the mycelia of the fungus Magnaporthe grisea .
Result of Action
The inhibition of PKS activity by 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole leads to a disruption in melanin biosynthesis . This results in the decolorization of the mycelia of Magnaporthe grisea, a fungus that causes rice blast disease . The disruption of melanin production can potentially weaken the fungus, reducing its virulence and ability to infect host plants .
properties
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-5-10-2-3-11(5)4-6(7,8)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANIUNDOPNHQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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